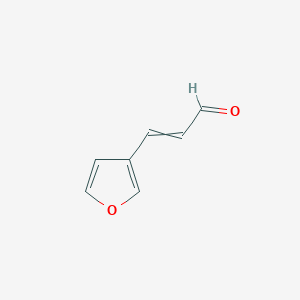

3-(Furan-3-yl)prop-2-enal

Description

3-(Furan-3-yl)prop-2-enal is an α,β-unsaturated aldehyde featuring a furan ring substituted at the 3-position. The compound’s structure combines the electrophilic α,β-unsaturated carbonyl system with the electron-rich furan heterocycle, rendering it reactive in conjugate addition and cyclization reactions. This article compares 3-(Furan-3-yl)prop-2-enal with similar compounds in terms of structure, synthesis, physicochemical properties, and bioactivity.

Properties

IUPAC Name |

3-(furan-3-yl)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2/c8-4-1-2-7-3-5-9-6-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOKCWGRHHJZSOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10705998 | |

| Record name | 3-(Furan-3-yl)prop-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10705998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54355-99-6 | |

| Record name | 3-(Furan-3-yl)prop-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10705998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

- 3-(Furan-3-yl)prop-2-enal is primarily utilized as a building block in the synthesis of complex organic molecules. Its reactivity allows for the formation of various derivatives through reactions such as cross-coupling , aldol condensation , and oxidative dearomatization .

Synthetic Routes

- Common synthetic methods include:

- Oxidation of Furfural: This method derives 3-(Furan-3-yl)prop-2-enal from furfural, a compound sourced from agricultural byproducts .

- Hydroformylation: Involves the introduction of an aldehyde group to the furan ring using catalysts like rhodium .

- Suzuki–Miyaura Cross-Coupling: This approach couples furan derivatives with halides to synthesize the compound .

Biological Applications

Enzyme Inhibitors and Probes

- In biological research, 3-(Furan-3-yl)prop-2-enal serves as a probe in biochemical assays and studies involving enzyme inhibitors. Its aldehyde group can form Schiff bases with amino groups, modulating biological processes .

Therapeutic Potential

- The compound exhibits potential therapeutic properties, including:

- Anti-inflammatory Effects: Preliminary studies suggest that it may reduce inflammation through various biochemical pathways.

- Antioxidant Activity: Its structure allows for interactions that can neutralize free radicals, contributing to cellular protection .

Industrial Applications

Production of Resins and Adhesives

- In industrial settings, 3-(Furan-3-yl)prop-2-enal is employed in the production of resins and adhesives. Its reactivity facilitates the creation of durable materials used in construction and manufacturing .

Chemical Intermediates

- The compound acts as a precursor for various chemical intermediates, enhancing its value in the chemical industry .

Case Studies and Research Findings

Recent studies have highlighted various applications of this compound:

Antimicrobial Activity

A study demonstrated that derivatives of 3-(Furan-3-yl)prop-2-enal exhibit significant antimicrobial activity against pathogens such as Candida albicans, indicating potential use in pharmaceutical applications .

Fragment-Based Reactivity Profiling

Research utilizing fragment-based reactivity profiling has shown that the compound's aldehyde functionality can predict its reactivity towards biological targets, aiding in toxicological assessments .

Mechanism of Action

The mechanism by which 3-(Furan-3-yl)prop-2-enal exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form Schiff bases with amino groups, leading to the modulation of biological processes. The furan ring can participate in hydrogen bonding and π-π interactions, contributing to its biological activity.

Comparison with Similar Compounds

Structural and Electronic Differences

Key analogs include:

Key Observations :

Physicochemical Properties

Limited data are available for the target compound, but trends can be inferred:

Notes:

- The aldehyde group in 3-(Furan-3-yl)prop-2-enal may render it more reactive and prone to oxidation than ketone analogs like propenones .

Inference :

Biological Activity

3-(Furan-3-yl)prop-2-enal, also known as furan-3-aldehyde, is an organic compound characterized by its furan ring structure and aldehyde functional group. This compound has garnered interest in various fields due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. This article reviews the biological activity of 3-(Furan-3-yl)prop-2-enal, supported by data tables, case studies, and research findings.

- Molecular Formula : CHO

- CAS Number : 54355-99-6

- Structure : The compound features a furan ring attached to a prop-2-enal moiety, which contributes to its reactivity and biological interactions.

The biological activity of 3-(Furan-3-yl)prop-2-enal is primarily attributed to its ability to form covalent bonds with biological macromolecules, such as proteins and nucleic acids. This reactivity can lead to modulation of various biochemical pathways. For instance, studies have shown that the furan moiety can undergo oxidation to form reactive intermediates that participate in cross-linking reactions with DNA, potentially leading to mutagenic effects .

Antimicrobial Activity

Research indicates that 3-(Furan-3-yl)prop-2-enal exhibits significant antimicrobial properties. A study demonstrated its effectiveness against Candida albicans, a common yeast pathogen. The compound showed good antimicrobial activity at a concentration of 64 µg/mL, suggesting its potential as a therapeutic agent in treating fungal infections.

| Compound | Target Organism | Concentration (µg/mL) | Activity |

|---|---|---|---|

| 3-(Furan-3-yl)prop-2-enal | Candida albicans | 64 | Antimicrobial |

Anticancer Activity

Several studies have explored the anticancer potential of furan derivatives, including 3-(Furan-3-yl)prop-2-enal. The compound has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). In vitro studies indicated that treatment with this compound led to increased cell death in various cancer cell lines .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | ROS generation |

| MCF7 (Breast Cancer) | 20 | Apoptosis induction |

Case Studies

- Cross-Linking with DNA : A study demonstrated that furan-modified oligonucleotides could be cross-linked using reactive intermediates derived from furan compounds. This process highlighted the potential mutagenic properties of furan derivatives due to their ability to form stable covalent bonds with DNA .

- Fragment-Based Screening : Research utilizing fragment-based approaches identified several Michael acceptors related to furan derivatives that exhibited significant toxicity towards Tetrahymena pyriformis. This study underscored the importance of structural modifications in enhancing biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.